Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate is a complex organic compound with the molecular formula and a molar mass of 605.22 g/mol. This compound features multiple functional groups, including bromo, iodo, and thiazolidinone moieties, which contribute to its chemical reactivity and biological activity. The compound's structure is characterized by a thiazolidinone ring, an imino group, and various aromatic substituents, making it a subject of interest in medicinal chemistry and organic synthesis.
The reactivity of ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate can be attributed to its electrophilic bromine and iodine atoms, which can participate in substitution reactions. Additionally, the imino group can undergo hydrolysis or condensation reactions under appropriate conditions. The thiazolidinone ring may also be involved in cyclization or nucleophilic attack reactions due to its electron-deficient nature.
Compounds containing thiazolidinone rings are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate has shown potential in preliminary studies for inhibiting certain cancer cell lines and exhibiting antibacterial activity against specific pathogens. The presence of the fluorophenyl group may enhance its lipophilicity and biological efficacy.
The synthesis of ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate typically involves multi-step synthetic pathways. One approach includes:
Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate may find applications in pharmaceuticals as a lead compound for developing new drugs targeting bacterial infections or cancer. Its unique structure could also be utilized in material science for synthesizing novel polymers or coatings.
Preliminary interaction studies suggest that ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate interacts with specific biological targets, potentially inhibiting enzymes involved in cancer progression or bacterial growth. Further studies using techniques such as molecular docking and in vitro assays are needed to elucidate these interactions more clearly.
Several compounds share structural similarities with ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Structural Features | Biological Activity |
---|---|---|---|
Ethyl 2-(4-bromo-2-fluorophenyl)acetate | 924312-09-4 | Bromo and fluorine substituents on phenyl | Antimicrobial |
Methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 | Similar bromo and fluorine substituents | Anticancer |
Ethyl 2-(3,5-dibromo-2-fluorophenyl)acetate | 1803817-32-4 | Multiple bromo substituents | Antibacterial |
Ethyl 2-(4,5-dibromo-2-fluorophenyl)acetate | 1804418-80-1 | Dibrominated phenyl ring | Antifungal |
The uniqueness of ethyl {2-bromo-4-[...]} lies in its complex thiazolidinone structure combined with multiple halogen substituents that may enhance its biological activity compared to simpler derivatives. This complexity may provide enhanced interactions with biological targets due to increased molecular diversity.